Phosphate, dihydrogen

Description

See also: Phosphoric Acid (is conjugate base of).

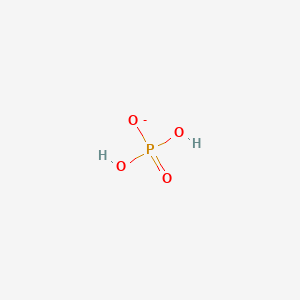

Structure

3D Structure

Properties

CAS No. |

14066-20-7 |

|---|---|

Molecular Formula |

H2O4P- |

Molecular Weight |

96.987 g/mol |

IUPAC Name |

dihydrogen phosphate |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-M |

SMILES |

OP(=O)(O)[O-] |

Canonical SMILES |

OP(=O)(O)[O-] |

Other CAS No. |

29505-79-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Dihydrogen Phosphate Anion

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dihydrogen phosphate (B84403) anion (H₂PO₄⁻), detailing its structure, physicochemical properties, biological significance, and the experimental methodologies used for its characterization.

Core Structure and Bonding

The dihydrogen phosphate anion is a monovalent inorganic ion derived from the first deprotonation of phosphoric acid (H₃PO₄).[1][2] Its structure consists of a central phosphorus atom tetrahedrally bonded to four oxygen atoms.[1][3] Two of these oxygens are part of hydroxyl (-OH) groups, one is double-bonded to the phosphorus atom (P=O), and the fourth is a deprotonated oxygen atom carrying a negative charge (-O⁻).[1] This arrangement gives the anion a tetrahedral geometry.

The Lewis structure of the dihydrogen phosphate anion contains 32 valence electrons.[4] Resonance structures can be drawn, delocalizing the negative charge and the double bond over the oxygen atoms, which contributes to its stability. Recent research has also highlighted the surprising tendency of dihydrogen phosphate anions to bind with each other in solution through strong hydrogen bonds, overcoming electrostatic repulsion.[5][6] This self-association can lead to the formation of dimers, trimers, and even larger cyclic octamers.[7][8][9]

dot graph Dihydrogen_Phosphate_Structure { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

// Central Phosphorus atom P [label="P", pos="0,0!", fillcolor="#FBBC05"];

// Oxygen atoms O1 [label="O", pos="-1.5,1.5!", fillcolor="#EA4335"]; O2 [label="O", pos="1.5,1.5!", fillcolor="#EA4335"]; O3 [label="O⁻", pos="-1.5,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", pos="1.5,-1.5!", fillcolor="#EA4335"];

// Hydrogen atoms H1 [label="H", pos="-2.5,2.5!", fillcolor="#F1F3F4"]; H2 [label="H", pos="2.5,-2.5!", fillcolor="#F1F3F4"];

// Bonds P -- O1 [label=""]; P -- O2 [label="="]; P -- O3 [label=""]; P -- O4 [label=""]; O1 -- H1 [label=""]; O4 -- H2 [label=""]; } } Caption: Lewis structure representation of the dihydrogen phosphate anion.

Physicochemical Properties

The dihydrogen phosphate anion's properties are crucial for its diverse applications, from biological buffering to its use in pharmaceutical formulations.[10]

Acid-Base Equilibria

Dihydrogen phosphate is an amphiprotic species, meaning it can act as both a proton donor and a proton acceptor.[3] It is the conjugate base of phosphoric acid and the conjugate acid of the hydrogen phosphate ion (HPO₄²⁻).[1] The acid dissociation constants (pKa) for the three protons of phosphoric acid at 25°C are:

-

H₃PO₄ ⇌ H₂PO₄⁻ + H⁺, pKa₁ = 2.14 [3]

-

H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺, pKa₂ = 7.20 [3]

-

HPO₄²⁻ ⇌ PO₄³⁻ + H⁺, pKa₃ = 12.37 [3]

The pKa₂ value is of particular physiological importance as it is close to the pH of most biological fluids, making the H₂PO₄⁻/HPO₄²⁻ pair an excellent buffer system.[1][11]

dot graph Acid_Base_Equilibria { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

H3PO4 [label="H₃PO₄"]; H2PO4_minus [label="H₂PO₄⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPO4_2minus [label="HPO₄²⁻"]; PO4_3minus [label="PO₄³⁻"];

H3PO4 -> H2PO4_minus [label="+ H⁺ (pKa₁ = 2.14)"]; H2PO4_minus -> HPO4_2minus [label="+ H⁺ (pKa₂ = 7.20)"]; HPO4_2minus -> PO4_3minus [label="+ H⁺ (pKa₃ = 12.37)"]; } } Caption: Acid-base equilibria of phosphoric acid and its conjugate bases.

Quantitative Data Summary

| Property | Value | Notes |

| Molar Mass | 96.986 g/mol | [3] |

| pKa₁ (H₃PO₄) | 2.14 | At 25°C and 0 ionic strength[3] |

| pKa₂ (H₂PO₄⁻) | 7.20 | At 25°C and 0 ionic strength[3] |

| pKa₃ (HPO₄²⁻) | 12.37 | At 25°C and 0 ionic strength[3] |

| Hydrogen Bond Donors | 2 | [12] |

| Hydrogen Bond Acceptors | 4 | [12] |

| Physiological Charge | -2 | [12] |

| Polar Surface Area | 80.59 Ų | [12] |

Biological and Pharmaceutical Significance

The dihydrogen phosphate anion is integral to numerous biological processes and has significant applications in drug development.

Biological Roles

-

pH Regulation: The dihydrogen phosphate/hydrogen phosphate buffer system is a primary intracellular buffer, crucial for maintaining pH homeostasis.[1][11] It also plays a key role in regulating the pH of urine in the kidneys.[11]

-

Metabolic Pathways: As a component of adenosine (B11128) triphosphate (ATP), phosphate is central to energy transfer in cells. It is also a key intermediate in metabolic pathways such as glycolysis.

-

Structural Component: Dihydrogen phosphate is a fundamental building block of nucleic acids (DNA and RNA) and phospholipids, which form cell membranes.

Pharmaceutical Applications

-

Buffering Agent: Due to its ability to maintain a stable pH, sodium dihydrogen phosphate is widely used as a buffering agent in pharmaceutical formulations to ensure the stability and efficacy of active pharmaceutical ingredients (APIs).[10]

-

Counterion: The dihydrogen phosphate anion can be used as a counterion to form salts with basic drug molecules, which can improve their solubility, stability, and bioavailability.

Experimental Protocols

A variety of experimental techniques are employed to characterize the structure and properties of the dihydrogen phosphate anion.

Structural Characterization: X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms, including bond lengths and angles, in the crystalline state.

Methodology:

-

Crystal Growth: Single crystals of a dihydrogen phosphate salt (e.g., potassium dihydrogen phosphate, KDP) are grown from a supersaturated aqueous solution by slow evaporation or cooling.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map, and the structural model is refined to best fit the experimental data.

Acid-Base Properties: Potentiometric Titration

Objective: To determine the pKa values of the acidic protons.

Methodology:

-

Sample Preparation: A solution of a known concentration of a dihydrogen phosphate salt (e.g., NaH₂PO₄) is prepared in deionized water.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added to the phosphate solution in small increments. The pH of the solution is measured after each addition using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Anion Recognition and Binding: Isothermal Titration Calorimetry (ITC) and NMR Spectroscopy

Objective: To study the interactions between the dihydrogen phosphate anion and host molecules (receptors).

Methodology (ITC):

-

A solution of the host molecule is placed in the sample cell of the calorimeter.

-

A solution of a dihydrogen phosphate salt is placed in the injection syringe.

-

The phosphate solution is injected into the host solution in small aliquots. The heat released or absorbed upon binding is measured.

-

The binding isotherm is analyzed to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Methodology (¹H and ³¹P NMR):

-

NMR spectra of the host molecule are recorded in the absence of the dihydrogen phosphate anion.

-

Increasing amounts of a dihydrogen phosphate salt are added to the host solution, and spectra are recorded after each addition.

-

Changes in the chemical shifts of the host's protons or the phosphorus atom of the anion provide information about the binding site and the strength of the interaction.[7][8]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Dihydrogenphosphate | H2O4P- | CID 1003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dihydrogen phosphate - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Shining a light on the weird world of dihydrogen phosphate anions | EurekAlert! [eurekalert.org]

- 6. sciencedaily.com [sciencedaily.com]

- 7. scispace.com [scispace.com]

- 8. Anion Cluster: Assembly of Dihydrogen Phosphates for the Formation of a Cyclic Anion Octamer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of Dihydrogen Phosphate Ion Aggregates by Raman-Monitored Serial Dilution | Semantic Scholar [semanticscholar.org]

- 10. nanyangchemical.com [nanyangchemical.com]

- 11. fiveable.me [fiveable.me]

- 12. Showing Compound Dihydrogen phosphate (FDB022848) - FooDB [foodb.ca]

An In-depth Technical Guide on the pKa Value of Potassium Dihydrogen Phosphate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of potassium dihydrogen phosphate (B84403) (KH₂PO₄) in aqueous solutions. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize phosphate buffers in their work. This document details the pKa values, the experimental protocols for their determination, and the fundamental chemical principles governing the buffering action of this widely used compound.

Introduction to Potassium Dihydrogen Phosphate

Potassium dihydrogen phosphate (KH₂PO₄), also known as monopotassium phosphate (MKP), is an inorganic salt that is highly soluble in water.[1] It is a common component of phosphate buffer systems, which are essential in a vast array of biochemical, pharmaceutical, and molecular biology applications for maintaining a stable pH.[1][2] The buffering capacity of the phosphate system is centered around the second dissociation constant of phosphoric acid, which involves the equilibrium between the dihydrogen phosphate ion (H₂PO₄⁻) and the monohydrogen phosphate ion (HPO₄²⁻).

The pKa of Potassium Dihydrogen Phosphate

Phosphoric acid (H₃PO₄) is a triprotic acid, meaning it can donate three protons. This results in three distinct pKa values. The equilibrium of interest for potassium dihydrogen phosphate in most biological and pharmaceutical applications is the second dissociation, which directly involves the H₂PO₄⁻ ion.

The dissociation equilibria for phosphoric acid are as follows:

-

H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ (pKa₁)

-

H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ (pKa₂)

-

HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ (pKa₃)

The pKa value of primary relevance to KH₂PO₄ is pKa₂ .

Quantitative Data for pKa Values

The pKa values of phosphoric acid are influenced by temperature and the ionic strength of the solution.[3][4] For precise applications, it is crucial to consider these dependencies. The following table summarizes the commonly accepted pKa values for phosphoric acid in aqueous solution.

| Dissociation Constant | Equilibrium | pKa Value (at 25°C, low ionic strength) | Notes |

| pKa₁ | H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | 2.15 | Relevant for highly acidic conditions.[2][5] |

| pKa₂ | H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | 7.20 | This is the key pKa value for phosphate buffers in the physiological pH range.[5] Other reported values include 7.21.[3] |

| pKa₃ | HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | 12.32 | Relevant for highly alkaline conditions.[2][5] |

Note on Ionic Strength: The Henderson-Hasselbalch equation, which relates pH, pKa, and the concentrations of the acidic and basic forms of a buffer, is strictly valid for activities rather than concentrations.[3] In solutions with significant ionic strength, the apparent pKa can deviate from the thermodynamic pKa. For instance, for the second dissociation of phosphate, the apparent pKa decreases as ionic strength increases.[3][6]

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental practice in analytical chemistry. The two most common methods for determining the pKa of a substance like potassium dihydrogen phosphate are potentiometric titration and spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the weak acid (KH₂PO₄) and monitoring the resulting pH change with a calibrated pH meter.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of potassium dihydrogen phosphate (e.g., 0.1 M) in deionized water.

-

Prepare a standardized solution of a strong base, typically sodium hydroxide (B78521) (e.g., 0.1 M).

-

Prepare standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) for pH meter calibration.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.

-

-

Titration Procedure:

-

Pipette a known volume of the KH₂PO₄ solution into a beaker.

-

If desired, add a background electrolyte (e.g., KCl) to maintain a constant ionic strength.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin stirring the solution at a constant, moderate speed.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue this process until the pH has risen significantly, passing through the expected pKa value.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. The equivalence point is the point of inflection on the titration curve. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.

-

Alternatively, a first derivative plot (ΔpH/ΔV vs. V) or a second derivative plot (Δ²pH/ΔV² vs. V) can be used to more accurately determine the equivalence point.

-

Spectrophotometric Method

This method is applicable if the acidic and basic forms of the substance exhibit different ultraviolet-visible (UV-Vis) absorbance spectra.[7] For the H₂PO₄⁻/HPO₄²⁻ equilibrium, this method is less direct as these ions do not have strong chromophores in the accessible UV-Vis range. However, the principle can be applied using an acid-base indicator whose color change is dependent on the pH established by the phosphate buffer system.

Methodology (using an indicator):

-

Indicator Selection: Choose an acid-base indicator with a pKa close to that of the phosphate system (around 7.2), for example, bromothymol blue.

-

Preparation of Buffer Solutions: Prepare a series of phosphate buffer solutions with varying ratios of KH₂PO₄ and K₂HPO₄ to achieve a range of pH values around the expected pKa.

-

Spectrophotometric Measurements:

-

Add a small, constant amount of the indicator to each buffer solution.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for both the acidic and basic forms of the indicator.

-

Measure the absorbance of the indicator in a highly acidic solution (to get the absorbance of the fully protonated form) and in a highly basic solution (to get the absorbance of the fully deprotonated form).

-

-

Data Analysis:

-

Use the measured absorbances to calculate the ratio of the concentrations of the basic to the acidic form of the indicator at each pH.

-

Plot the logarithm of this ratio against the pH of the buffer solutions.

-

According to the Henderson-Hasselbalch equation, the pH at which the logarithm of the ratio is zero is the pKa of the indicator. By knowing the precise pH of the phosphate buffers, the relationship between the buffer composition and pH can be established, from which the pKa of the phosphate system can be inferred.

-

Visualizations

The following diagrams illustrate the key concepts related to the pKa of potassium dihydrogen phosphate.

Caption: Dissociation equilibrium of the dihydrogen phosphate ion.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Role of phosphate buffer in maintaining pH stability.

References

- 1. Dynamic approach to predict pH profiles of biologically relevant buffers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Virtual Labs [mas-iiith.vlabs.ac.in]

- 3. Phosphate Buffer Issues [chem.fsu.edu]

- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 5. Phosphoric Acid [commonorganicchemistry.com]

- 6. lclane.net [lclane.net]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

The Dihydrogen Phosphate Buffer System: A Cornerstone of Biological pH Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise regulation of pH is paramount for the proper functioning of biological systems. Enzymes, signaling pathways, and cellular structures are all exquisitely sensitive to hydrogen ion concentration. Among the body's sophisticated mechanisms for maintaining pH homeostasis, the dihydrogen phosphate (B84403) buffer system plays a critical, albeit sometimes underappreciated, role. This technical guide provides a comprehensive overview of the dihydrogen phosphate buffer system, its biochemical principles, physiological significance, and the experimental methodologies used to investigate its function.

Core Principles of the Dihydrogen Phosphate Buffer System

The phosphate buffer system is a crucial acid-base regulatory mechanism in the body that helps maintain a stable pH within a narrow range.[1] It is composed of dihydrogen phosphate (H₂PO₄⁻) and monohydrogen phosphate (HPO₄²⁻) ions, which act as a weak acid and its conjugate base, respectively, to resist changes in pH.[1][2] The equilibrium of this system is represented by the following equation:

H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻

When excess acid (H⁺) is introduced, the weak base component, HPO₄²⁻, accepts a proton to form H₂PO₄⁻, thus minimizing the drop in pH.[3] Conversely, in the presence of excess base (OH⁻), the weak acid component, H₂PO₄⁻, donates a proton to form HPO₄²⁻ and water, mitigating the rise in pH.[3]

The effectiveness of a buffer is determined by its pKa, the pH at which the concentrations of the acidic and basic components are equal. The phosphate buffer system has a pKa of approximately 6.8 to 7.21, which is very close to the physiological pH of most biological fluids (around 7.4).[1][4][5] This proximity to physiological pH allows the system to operate near its maximum buffering power.[5]

Quantitative Data on the Phosphate Buffer System

The efficacy of the dihydrogen phosphate buffer system is highly dependent on its concentration and the surrounding environment. The following tables summarize key quantitative data related to this buffer system.

| Parameter | Value | Biological Compartment | Reference |

| pKa (at 25°C, I=0.1) | 6.89 | General | [2] |

| pKa (at 20°C) | 6.8 | General | [6] |

| pKa (at 37°C) | 5.97 (MES), 6.36 (Bis-Tris), 6.46 (ADA), 6.54 (ACES), 6.66 (PIPES), 6.75 (MOPSO), 6.90 (BES), 7.02 (MOPS) | Various Biological Buffers | |

| Extracellular Inorganic Phosphate Concentration | 0.8–1.4 mmol/L (3–4.5 mg/dL) | Extracellular Fluid | [7][8] |

| Intracellular Inorganic Phosphate Concentration | 0.7 to >2 mmol/L | Cytosol | [7][8] |

| Intracellular Organic Phosphate Concentration | 5 to 70 mmol/L | Cytosol | [7][8] |

| Cytoplasmic Buffering Capacity (HCO₃⁻-free) | 19 +/- 3 mmol/L/pH unit | Opossum Kidney Cells | [9] |

| Endocytotic Vesicular Buffering Capacity (HCO₃⁻-free) | 43 +/- 4 mmol/L/pH unit | Opossum Kidney Cells | [9] |

| Lysosomal Buffering Capacity | 19 +/- 6 mmol/L/pH unit | Opossum Kidney Cells | [9] |

Table 1: Physicochemical and Physiological Parameters of the Phosphate Buffer System

| Condition | Effect on pKa | Reference |

| Increasing Ionic Strength | Decreases pKa | [1][2] |

| Increasing Temperature | Decreases pKa | [3][10][11] |

Table 2: Factors Influencing the pKa of the Phosphate Buffer System

Physiological Roles of the Dihydrogen Phosphate Buffer System

While the bicarbonate buffer system is the primary buffer in the extracellular fluid, the dihydrogen phosphate buffer system is of paramount importance in two key biological settings: the intracellular fluid and the renal tubules.[5]

Intracellular pH Regulation

The concentration of phosphate within cells is significantly higher than in the extracellular fluid, making the phosphate buffer a major contributor to maintaining intracellular pH.[5][8] This is critical for the function of numerous enzymes and cellular processes that are highly pH-sensitive. Both inorganic phosphate and organic phosphate esters, such as ATP and glucose-6-phosphate, contribute to this intracellular buffering capacity.[9] During metabolic processes that produce acids, such as glycolysis, the phosphate buffer system helps to prevent drastic drops in intracellular pH.[3]

Renal Regulation of Acid-Base Balance

The kidneys play a vital role in the long-term regulation of acid-base balance by excreting excess acid from the body. The phosphate buffer system is a key player in this process, particularly in the excretion of "titratable acid."[12] In the renal tubules, H⁺ is actively secreted into the tubular fluid. This secreted H⁺ combines with filtered HPO₄²⁻ to form H₂PO₄⁻, which is then excreted in the urine. This mechanism allows for the elimination of H⁺ from the body, thereby regenerating the bicarbonate that was consumed in buffering metabolic acids. The concentration of phosphate in the tubular fluid increases as water is reabsorbed, enhancing the buffering power of this system in the kidneys.[5] Furthermore, the typically lower pH of the tubular fluid brings the operating range of the buffer closer to its pKa, maximizing its effectiveness.[5]

Regulation of Phosphate Homeostasis: Signaling Pathways

The concentration of phosphate, and thus the capacity of the phosphate buffer system, is tightly regulated by a complex interplay of hormones and signaling pathways, primarily acting on the kidneys.

Hormonal Regulation of Renal Phosphate Transport

Parathyroid hormone (PTH) and Fibroblast Growth Factor 23 (FGF23) are the principal hormones that regulate renal phosphate reabsorption.[5][13][14] Both hormones are phosphaturic, meaning they increase the excretion of phosphate in the urine. They achieve this by reducing the expression and activity of sodium-phosphate cotransporters (Npt2a, Npt2c, and PiT-2) in the apical membrane of renal proximal tubule cells.[2][15]

The binding of PTH to its receptor (PTH1R) on proximal tubule cells activates two main signaling pathways: the protein kinase A (PKA) pathway and the protein kinase C (PKC) pathway.[1][4] Similarly, FGF23, in conjunction with its co-receptor Klotho, activates the ERK1/2 signaling pathway.[16] These pathways converge on the phosphorylation of scaffolding proteins, such as NHERF-1 (Na+/H+ Exchanger Regulatory Factor 1), which leads to the internalization and subsequent degradation of the sodium-phosphate cotransporters.[16][17]

Intracellular Phosphate Homeostasis

The maintenance of intracellular phosphate levels is crucial for the buffering capacity and overall cellular function. This is achieved through a complex network of phosphate transporters and signaling pathways. In eukaryotes, the INPHORS (Intracellular Phosphate Reception and Signaling) pathway plays a key role.[4] This pathway involves phosphate importers and exporters on the plasma and vacuolar membranes, as well as the conversion of inorganic phosphate into polyphosphate for storage in vacuoles.[4] The PHO (phosphate-responsive signal transduction) pathway transcriptionally regulates many of the genes involved in phosphate homeostasis in response to intracellular phosphate levels.[4]

References

- 1. Phosphate Buffer Issues [chem.fsu.edu]

- 2. lclane.net [lclane.net]

- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 4. Phosphate Homeostasis − A Vital Metabolic Equilibrium Maintained Through the INPHORS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Renal phosphate handling: Physiology | Semantic Scholar [semanticscholar.org]

- 6. promega.com [promega.com]

- 7. Effects of metabolic acidosis, alkalosis, and dietary hydrogen ion intake on phosphate transport in the proximal convoluted tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. anaesthesiamcq.com [anaesthesiamcq.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Effects of Acid on Calcium and Phosphate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PTH and FGF23 Exert Interdependent Effects on Renal Phosphate Handling: Evidence From Patients With Hypoparathyroidism and Hyperphosphatemic Familial Tumoral Calcinosis Treated With Synthetic Human PTH 1-34 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Phosphate Homeostasis - A Vital Metabolic Equilibrium Maintained Through the INPHORS Signaling Pathway. [folia.unifr.ch]

An In-depth Technical Guide to Dihydrogen Phosphate vs. Monohydrogen Phosphate Equilibria

For Researchers, Scientists, and Drug Development Professionals

The phosphate (B84403) buffer system, composed of dihydrogen phosphate (H₂PO₄⁻) and monohydrogen phosphate (HPO₄²⁻), is of paramount importance in numerous biological and pharmaceutical applications due to its ability to maintain a stable pH in the physiologically relevant range.[1][2][3] This guide provides a detailed examination of the equilibrium between these two phosphate species, offering insights into its practical application in research and drug development.

The Core Equilibrium: A Balancing Act

Phosphoric acid (H₃PO₄) is a triprotic acid, meaning it can donate three protons in a stepwise manner.[4][5] The equilibrium between dihydrogen phosphate and monohydrogen phosphate represents the second of these dissociation steps and is the most relevant for creating buffers in the neutral pH range.

The equilibrium reaction is as follows:

H₂PO₄⁻ (dihydrogen phosphate) ⇌ HPO₄²⁻ (monohydrogen phosphate) + H⁺

The pKa for this equilibrium is approximately 7.21, making the phosphate buffer system highly effective at maintaining a pH between 6.2 and 8.2.[1]

Quantitative Data Summary

The behavior of the dihydrogen phosphate and monohydrogen phosphate equilibrium is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the relative concentrations of the acidic and basic forms.[6][7][8][9][10]

pH = pKa + log₁₀([HPO₄²⁻]/[H₂PO₄⁻])

This relationship is crucial for preparing phosphate buffers of a specific pH.

Table 1: Dissociation Constants of Phosphoric Acid

| Equilibrium Step | Acid | Conjugate Base | Ka | pKa |

| First Dissociation | H₃PO₄ | H₂PO₄⁻ | 7.5 x 10⁻³ | 2.12 |

| Second Dissociation | H₂PO₄⁻ | HPO₄²⁻ | 6.2 x 10⁻⁸ | 7.21 |

| Third Dissociation | HPO₄²⁻ | PO₄³⁻ | 4.2 x 10⁻¹³ | 12.32 |

Note: pKa values can vary slightly with temperature and ionic strength of the solution.

Table 2: Composition of a 0.1 M Phosphate Buffer at Various pH Values

| Desired pH | Volume of 0.1 M NaH₂PO₄ (ml) | Volume of 0.1 M Na₂HPO₄ (ml) |

| 6.2 | 87.7 | 12.3 |

| 6.4 | 78.3 | 21.7 |

| 6.6 | 62.5 | 37.5 |

| 6.8 | 46.5 | 53.5 |

| 7.0 | 30.5 | 69.5 |

| 7.2 | 19.2 | 80.8 |

| 7.4 | 11.6 | 88.4 |

| 7.6 | 7.3 | 92.7 |

| 7.8 | 4.7 | 95.3 |

| 8.0 | 3.0 | 97.0 |

| 8.2 | 2.0 | 98.0 |

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Phosphate Buffer of a Specific pH

This protocol details the preparation of a 0.1 M phosphate buffer solution with a desired pH by mixing stock solutions of sodium dihydrogen phosphate (NaH₂PO₄) and disodium (B8443419) monohydrogen phosphate (Na₂HPO₄).

Materials:

-

Sodium dihydrogen phosphate (monobasic)

-

Disodium monohydrogen phosphate (dibasic)

-

Distilled or deionized water

-

Volumetric flasks

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Prepare 0.1 M Stock Solutions:

-

0.1 M NaH₂PO₄: Dissolve 11.998 g of NaH₂PO₄ in distilled water and bring the final volume to 1 L in a volumetric flask.

-

0.1 M Na₂HPO₄: Dissolve 14.196 g of Na₂HPO₄ in distilled water and bring the final volume to 1 L in a volumetric flask.

-

-

Mix the Stock Solutions: Based on the desired pH, determine the required volumes of the 0.1 M NaH₂PO₄ (acid) and 0.1 M Na₂HPO₄ (base) solutions using Table 2 or by calculation with the Henderson-Hasselbalch equation.

-

Combine and Mix: In a clean beaker, add the calculated volume of the NaH₂PO₄ solution. Then, add the calculated volume of the Na₂HPO₄ solution. Place the beaker on a magnetic stirrer and mix thoroughly.

-

Verify and Adjust pH: Calibrate the pH meter and measure the pH of the prepared buffer solution. If necessary, adjust the pH by adding small volumes of 1 M HCl or 1 M NaOH.[11]

-

Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a volumetric flask and add distilled water to reach the final desired volume.

Protocol 2: Potentiometric Titration of Phosphoric Acid

This experiment demonstrates the different dissociation steps of phosphoric acid and allows for the determination of its pKa values.

Materials:

-

0.1 M Phosphoric acid (H₃PO₄)

-

0.1 M Sodium hydroxide (B78521) (NaOH)

-

pH meter with an electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Setup: Place a known volume (e.g., 50 mL) of 0.1 M phosphoric acid into a beaker with a magnetic stir bar.

-

Initial pH: Immerse the pH electrode in the solution and record the initial pH.

-

Titration: Begin adding the 0.1 M NaOH solution from the buret in small increments (e.g., 1 mL).

-

Record pH: After each addition of NaOH, allow the solution to stabilize and record the pH.

-

Equivalence Points: Continue the titration until the pH has risen significantly, passing through the equivalence points. The equivalence points are regions of rapid pH change. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the acid and its conjugate base are equal.[6][12]

-

Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The resulting titration curve will show two distinct buffer regions and equivalence points for the first two dissociations of phosphoric acid.[4][13]

Visualizations

References

- 1. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Chemistry 223 Chemical of the Week - Biological Buffers [mhchem.org]

- 4. lcms.cz [lcms.cz]

- 5. proprep.com [proprep.com]

- 6. google.com [google.com]

- 7. CHEM 245 - Lecture 4 [guweb2.gonzaga.edu]

- 8. Phosphate Buffer Issues [chem.fsu.edu]

- 9. Guide to Making a Simple Phosphate Buffer [thoughtco.com]

- 10. youtube.com [youtube.com]

- 11. static.igem.org [static.igem.org]

- 12. Analyzing a Polyprotic Acid Titration Curve | Chemistry | Study.com [study.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Anhydrous Sodium Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous sodium dihydrogen phosphate (B84403) (NaH₂PO₄), also known as anhydrous monosodium phosphate, is an inorganic compound of significant interest across various scientific disciplines, including pharmaceutical sciences, food technology, and industrial chemistry. Its utility as a buffering agent, acidity regulator, and sequestrant stems directly from its distinct physical and chemical properties. This technical guide provides a comprehensive overview of the core physical properties of anhydrous sodium dihydrogen phosphate, complete with detailed experimental protocols for their determination and a logical workflow for characterization. All quantitative data is summarized in structured tables for ease of reference and comparison.

Core Physical Properties

The physical characteristics of anhydrous sodium dihydrogen phosphate are fundamental to its application and handling. These properties have been determined through various analytical techniques and are summarized below.

Summary of Physical Properties

A compilation of the key physical properties of anhydrous sodium dihydrogen phosphate is presented in Table 1. These values represent a synthesis of data from technical data sheets, safety data sheets, and peer-reviewed literature.

| Property | Value | References |

| Molecular Formula | NaH₂PO₄ | [1] |

| Molecular Weight | 119.98 g/mol | [1] |

| Appearance | White, odorless, crystalline powder | |

| Density | 2.04 - 2.36 g/cm³ | [2] |

| Bulk Density | ~940 kg/m ³ | [3] |

| Melting Point | Decomposes above 169 °C | [2] |

| Solubility in Water | Highly soluble, ~850 g/L at 20 °C | [3] |

| pH of Aqueous Solution | 4.1 - 4.7 (1% solution) | |

| Hygroscopicity | Slightly hygroscopic |

Thermal Properties

The thermal behavior of anhydrous sodium dihydrogen phosphate is a critical consideration in its processing and application. Upon heating, it does not exhibit a true melting point but rather undergoes decomposition.

Heating anhydrous sodium dihydrogen phosphate above 169 °C results in a condensation reaction, forming disodium (B8443419) pyrophosphate (Na₂H₂P₂O₇) and water.[2] Further heating to around 550 °C leads to the formation of anhydrous trisodium (B8492382) trimetaphosphate (Na₃P₃O₉).[2]

Experimental Protocols for Physical Property Determination

This section outlines detailed methodologies for the experimental determination of the key physical properties of anhydrous sodium dihydrogen phosphate. These protocols are based on standard analytical techniques adapted for a crystalline inorganic salt.

Workflow for Physical Property Characterization

A systematic approach is crucial for the accurate and reproducible characterization of the physical properties of a chemical compound. The following diagram illustrates a logical workflow for the physical characterization of anhydrous sodium dihydrogen phosphate.

Determination of Melting Point (Decomposition Temperature)

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For anhydrous sodium dihydrogen phosphate, this is a decomposition point. The capillary method is a standard technique for this determination.

Apparatus:

-

Melting point apparatus with a heating block and thermometer/temperature probe.

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle.

-

Spatula.

Procedure:

-

Sample Preparation: Ensure the anhydrous sodium dihydrogen phosphate sample is completely dry. If necessary, dry the sample in a desiccator over a suitable desiccant (e.g., phosphorus pentoxide). Grind the crystalline sample into a fine, homogeneous powder using a clean, dry mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected decomposition temperature.

-

Approximately 15-20 °C below the anticipated decomposition point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Carefully observe the sample. Record the temperature at which the first sign of decomposition (e.g., discoloration, shrinking, or gas evolution) is observed and the temperature at which the substance is completely decomposed. This range represents the decomposition temperature range.

-

Determination of Density

Principle: The density of a solid is its mass per unit volume. For powdered solids, gas pycnometry is a highly accurate method that determines the true volume of the solid material by displacing an inert gas, typically helium.

Apparatus:

-

Gas pycnometer.

-

Analytical balance.

-

Sample cell of appropriate volume.

-

Spatula.

Procedure:

-

Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a standard calibration sphere of known volume.

-

Sample Preparation: Accurately weigh a suitable amount of the finely powdered, dry anhydrous sodium dihydrogen phosphate sample. The amount will depend on the volume of the sample cell.

-

Measurement:

-

Transfer the weighed sample into the sample cell.

-

Place the sample cell into the pycnometer's analysis chamber.

-

Seal the chamber and initiate the analysis sequence. The instrument will automatically purge the chamber with helium gas and then perform a series of pressurization and equilibration steps to determine the volume of the solid material.

-

The instrument's software will calculate the density based on the measured volume and the previously entered mass of the sample.

-

Perform multiple measurements to ensure reproducibility and report the average density.

-

Determination of Solubility in Water

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The equilibrium solubility method involves creating a saturated solution and then determining the concentration of the dissolved solid.

Apparatus:

-

Constant temperature water bath or shaker.

-

Conical flasks with stoppers.

-

Analytical balance.

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm).

-

Volumetric flasks and pipettes.

-

Analytical instrumentation for phosphate quantification (e.g., ion chromatography or UV-Vis spectrophotometry after derivatization).

Procedure:

-

Equilibration:

-

Add an excess amount of anhydrous sodium dihydrogen phosphate to a known volume of deionized water in a conical flask.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 20 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected solution through a syringe filter to remove any suspended microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution to a concentration within the working range of the chosen analytical method.

-

Determine the concentration of phosphate in the diluted solution using a calibrated analytical instrument.

-

Calculate the original concentration of the saturated solution, which represents the solubility of anhydrous sodium dihydrogen phosphate at that temperature. Express the solubility in g/L.

-

Determination of pH of an Aqueous Solution

Principle: The pH of a solution is a measure of its acidity or alkalinity. It is determined potentiometrically using a pH meter equipped with a glass electrode.

Apparatus:

-

pH meter with a glass electrode and a temperature probe.

-

Standard pH buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Beakers.

-

Magnetic stirrer and stir bar.

-

Analytical balance.

-

Volumetric flasks.

Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample solution (e.g., pH 4.01 and 7.00). Ensure the calibration is performed at the same temperature as the sample measurement.

-

Solution Preparation: Prepare a 1% (w/v) aqueous solution of anhydrous sodium dihydrogen phosphate by accurately weighing 1.00 g of the salt and dissolving it in deionized water in a 100 mL volumetric flask. Fill to the mark and mix thoroughly.

-

Measurement:

-

Transfer a portion of the prepared solution into a clean beaker and add a magnetic stir bar.

-

Place the beaker on a magnetic stirrer and begin gentle stirring.

-

Immerse the pH electrode and temperature probe into the solution, ensuring the electrode bulb is fully submerged.

-

Allow the pH reading to stabilize before recording the value.

-

Determination of Hygroscopicity

Principle: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This property can be quantified by measuring the mass change of a sample when exposed to a controlled relative humidity (RH) and temperature.

Apparatus:

-

Gravimetric sorption analyzer or a controlled humidity chamber.

-

Microbalance.

-

Shallow weighing dishes (e.g., aluminum pans).

Procedure:

-

Sample Preparation: Accurately weigh a small amount (e.g., 10-20 mg) of the finely powdered, pre-dried anhydrous sodium dihydrogen phosphate into a tared weighing dish.

-

Measurement:

-

Place the sample in the gravimetric sorption analyzer or controlled humidity chamber.

-

Set the instrument to the desired temperature (e.g., 25 °C) and relative humidity (e.g., 80% RH).

-

Monitor the mass of the sample over time until it reaches a constant weight, indicating that equilibrium has been established.

-

The percentage increase in mass is calculated to determine the hygroscopicity of the sample under the specified conditions.

-

Determination of Thermal Decomposition Profile

Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Apparatus:

-

Thermogravimetric analyzer (TGA) with a sensitive microbalance and a programmable furnace.

-

Sample pans (e.g., platinum or alumina).

-

Inert gas supply (e.g., nitrogen).

Procedure:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of the finely powdered, dry anhydrous sodium dihydrogen phosphate into a tared sample pan.

-

Analysis:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to provide an inert atmosphere.

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).

-

The instrument will record the mass of the sample as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) will show distinct steps corresponding to mass loss events, such as decomposition. The onset temperature and the percentage of mass loss for each step can be determined from the curve.

-

Conclusion

This technical guide has provided a detailed examination of the core physical properties of anhydrous sodium dihydrogen phosphate, a compound of considerable importance in scientific and industrial applications. The presented data, summarized in clear tabular format, offers a valuable resource for researchers, scientists, and drug development professionals. Furthermore, the inclusion of detailed, adaptable experimental protocols and a logical characterization workflow provides a practical framework for the accurate and reproducible determination of these critical physical parameters. A thorough understanding of these properties is essential for the effective formulation, processing, and application of anhydrous sodium dihydrogen phosphate.

References

Function of phosphate, dihydrogen in cellular energy transfer

An In-depth Technical Guide on the Core Function of Phosphate (B84403) and Dihydrogen Phosphate in Cellular Energy Transfer

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phosphate and its protonated form, dihydrogen phosphate, are central to the economy of cellular energy. As the cornerstone of adenosine (B11128) triphosphate (ATP), the universal energy currency, the transfer of phosphoryl groups drives a vast array of biological processes, from muscle contraction to DNA synthesis. This technical guide provides a detailed examination of the role of these ions in cellular bioenergetics. It explores the thermodynamics of high-energy phosphate bonds, the mechanisms of ATP synthesis via substrate-level and oxidative phosphorylation, and the function of related molecules like guanosine (B1672433) triphosphate (GTP). Furthermore, this document summarizes key quantitative data, details relevant experimental protocols for the measurement of phosphate metabolites and enzyme kinetics, and provides visual representations of the core pathways involved.

The Central Role of Adenosine Triphosphate (ATP)

Cellular activities are powered by the hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi).[1][2] This cycle of synthesis and hydrolysis is the core of cellular energy transfer.[1] ATP is often called the "energy currency" of the cell because the energy released from breaking its phosphoanhydride bonds is used to fuel endergonic (energy-requiring) reactions.[2][3][4]

The structure of ATP consists of an adenine (B156593) base, a ribose sugar, and three phosphate groups (α, β, γ).[3] The bonds linking the β and γ phosphates are "high-energy" bonds. This term does not refer to the bond strength itself, but rather to the large negative free energy change that occurs upon their hydrolysis.[5]

Thermodynamics of ATP Hydrolysis

The high phosphoryl-transfer potential of ATP is due to several factors:

-

Electrostatic Repulsion: At physiological pH, the triphosphate moiety of ATP carries multiple negative charges in close proximity, creating significant electrostatic repulsion. Hydrolysis relieves this repulsion.[5]

-

Resonance Stabilization: The products of hydrolysis, ADP and especially inorganic phosphate (Pi), have greater resonance stabilization than they do when combined in the ATP molecule.[5]

-

Increase in Entropy: The hydrolysis of one ATP molecule results in two molecules (ADP and Pi), increasing the entropy of the system.[5]

-

Stabilization by Hydration: Water molecules can more effectively solvate and stabilize the ADP and Pi products than they can the phosphoanhydride portion of ATP.[5]

The coupling of ATP hydrolysis to a thermodynamically unfavorable reaction can make the overall process exergonic, allowing the reaction to proceed.[6][7]

Mechanisms of ATP Synthesis

Cells regenerate ATP from ADP and Pi through two primary mechanisms:

Substrate-Level Phosphorylation

In this process, a phosphate group is directly transferred from a high-energy phosphorylated intermediate compound to ADP to form ATP.[8] This occurs during specific enzymatic reactions in glycolysis and the citric acid cycle.[8][9] For example, in the final step of glycolysis, the enzyme pyruvate (B1213749) kinase catalyzes the transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP.[10]

Phosphate's Role in Glycolysis: The initial step of glycolysis involves the phosphorylation of glucose to glucose-6-phosphate, a reaction catalyzed by hexokinase.[11] This step, which consumes an ATP molecule, is crucial for two reasons:

-

Trapping Glucose: The addition of the negatively charged phosphate group prevents the glucose molecule from diffusing back across the nonpolar cell membrane.[9][11][12]

-

Destabilization: The phosphorylation makes the glucose molecule more reactive and committed to the metabolic pathway.[9][12]

Oxidative Phosphorylation and Chemiosmosis

The vast majority of ATP is produced through oxidative phosphorylation in the mitochondria.[8] This process is explained by the chemiosmotic theory. The energy released from the transfer of electrons down the electron transport chain (ETC) is used to pump protons (H+) from the mitochondrial matrix into the intermembrane space.[10][13][14]

This pumping action generates an electrochemical gradient across the inner mitochondrial membrane, known as the proton-motive force (PMF) .[13][15][16] The PMF has two components:

-

A chemical potential due to the difference in proton concentration (a pH gradient).[13]

-

An electrical potential due to the separation of charge across the membrane (the matrix becomes negatively charged relative to the intermembrane space).[13][16]

The potential energy stored in the PMF is harnessed by the enzyme ATP synthase .[15][17] This enzyme complex acts as a molecular turbine, allowing protons to flow back down their electrochemical gradient into the matrix.[8][16] The energy from this proton flow drives the rotational catalysis within ATP synthase, which synthesizes ATP from ADP and inorganic phosphate.[18][19][20] It is estimated that approximately four protons must pass through ATP synthase to generate one molecule of ATP.[14]

Guanosine Triphosphate (GTP): A Specialized Energy Source

Guanosine triphosphate (GTP) is another purine (B94841) nucleotide triphosphate that plays a critical role in cellular energetics and signaling.[21][22] While structurally similar to ATP, GTP is used as an energy source in more specific processes, including:

-

Protein Synthesis: GTP provides the energy for the binding of aminoacyl-tRNA to the ribosome and for the translocation of the ribosome along the mRNA molecule during translation.[22][23][24]

-

Signal Transduction: GTP is essential for the function of G-proteins, which act as molecular switches in a vast number of signaling pathways.[21][25] The binding of GTP activates the G-protein, while its hydrolysis to guanosine diphosphate (GDP) inactivates it.[21]

-

Gluconeogenesis: GTP provides the phosphoryl group in the conversion of oxaloacetate to phosphoenolpyruvate.[22]

Quantitative Data

The energetic state of a cell is a critical parameter for researchers. The following tables summarize key quantitative data related to cellular energy transfer.

| Parameter | Typical Value (in vitro) | Reference(s) |

| Standard Free Energy of ATP Hydrolysis (ΔG°') | ~ -30.5 kJ/mol | [3] |

| Standard Free Energy of PEP Hydrolysis (ΔG°') | ~ -61.9 kJ/mol | [26] |

| Standard Free Energy of GTP Hydrolysis (ΔG°') | ~ -30.5 kJ/mol | N/A |

Table 1: Standard Free Energy of Hydrolysis for Key Phosphate Compounds. Values are for standard biochemical conditions (pH 7, 25°C, 1 M concentrations).

| Tissue | Metabolite | Concentration (µmol/g wet wt or mM) | Organism/Model | Reference(s) |

| Rat Heart | ATP | 4.48 ± 0.33 | Rat | [27] |

| Phosphocreatine (B42189) | 9.21 ± 0.65 | Rat | [27] | |

| Pi | 2.25 ± 0.16 | Rat | [27] | |

| Rat Skeletal Muscle | ATP | 6.09 ± 0.19 | Rat | [27] |

| Phosphocreatine | 23.44 ± 0.88 | Rat | [27] | |

| Pi | 1.81 ± 0.18 | Rat | [27] | |

| Human Brain | ATP | ~ 3 mM | Human | [28] |

Table 2: In Vivo Concentrations of High-Energy Phosphate Metabolites. Concentrations can vary significantly based on metabolic state, tissue type, and measurement technique.

Visualizations of Core Pathways

Experimental Protocols

Protocol: Measurement of ATPase Activity (Malachite Green Assay)

This protocol outlines a colorimetric endpoint assay to measure ATPase activity by quantifying the release of inorganic phosphate (Pi).[29] The method is based on the formation of a colored complex between Pi, malachite green, and molybdate (B1676688) under acidic conditions.[29][30]

I. Principle: ATPases hydrolyze ATP to ADP and Pi.[30] The liberated Pi reacts with a malachite green-molybdate reagent to form a stable, colored complex that can be measured spectrophotometrically at ~620-650 nm.[29][30] The amount of color produced is directly proportional to the amount of Pi generated, and thus to the ATPase activity.[30]

II. Materials:

-

Purified ATPase enzyme

-

ATP solution (high purity, e.g., ≥99%)

-

Assay Buffer (e.g., Tris-HCl with MgCl₂, pH adjusted to enzyme optimum)

-

Malachite Green Reagent (commercially available kits or prepared in-house)

-

Phosphate Standard solution (e.g., 1 mM KH₂PO₄)

-

96-well clear, flat-bottom microplate

-

Spectrophotometric microplate reader

III. Procedure:

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the Phosphate Standard in Assay Buffer (e.g., 0 to 40 µM).

-

Add a defined volume of each standard to separate wells of the microplate.

-

Add Assay Buffer to bring all wells to the same final volume as the enzyme reaction wells.

-

-

Enzyme Reaction Setup:

-

Prepare reaction mixtures in microcentrifuge tubes or directly in the microplate.

-

For each reaction, add Assay Buffer, the purified ATPase enzyme, and any potential activators or inhibitors being tested.

-

Include a "No Enzyme" control for each condition to measure background Pi.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding a specific concentration of ATP to all wells.

-

Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes). The time should be within the linear range of the reaction.

-

-

Termination and Color Development:

-

Stop the reaction by adding the Malachite Green Reagent. This reagent is typically acidic and will denature the enzyme.

-

Allow the color to develop for 15-30 minutes at room temperature.

-

-

Measurement and Analysis:

-

Read the absorbance of the plate at ~620 nm.

-

Subtract the average absorbance of the "No Enzyme" control from all sample readings.

-

Plot the standard curve of absorbance versus phosphate concentration and determine the concentration of Pi in the sample wells using the linear regression equation.

-

Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg enzyme).

-

Protocol: In Vivo Measurement of Phosphate Metabolites via ³¹P NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-MRS) is a non-invasive technique used to measure the relative and absolute concentrations of phosphorus-containing metabolites in living tissue, providing a window into cellular bioenergetics.[31][32]

I. Principle: The ³¹P nucleus has a nuclear spin that, when placed in a strong magnetic field, can absorb radiofrequency pulses at specific resonant frequencies. The exact frequency depends on the chemical environment of the nucleus.[32] This allows for the distinct identification and quantification of metabolites like the three phosphates of ATP (α, β, γ), phosphocreatine (PCr), and inorganic phosphate (Pi). The chemical shift of the Pi peak relative to the PCr peak can also be used to determine intracellular pH.[27]

II. Equipment:

-

High-field NMR spectrometer equipped for in vivo studies (e.g., 1.5T or higher)

-

Surface coil or volume coil tuned to the ³¹P frequency

-

Animal handling and monitoring equipment (for preclinical studies)

-

Shimming and pulse sequence control software

III. Procedure (Generalized for Preclinical Animal Model):

-

Subject Preparation:

-

The animal is anesthetized and positioned within the magnet such that the tissue of interest (e.g., brain, skeletal muscle) is located at the isocenter of the magnet.[27]

-

The ³¹P surface coil is placed directly over the region of interest.

-

-

Magnetic Field Homogenization (Shimming):

-

The homogeneity of the magnetic field (B₀) over the volume of interest is optimized by adjusting the shim coils. This is typically done by observing the proton (¹H) signal from tissue water, aiming for a narrow linewidth.[27]

-

-

Data Acquisition:

-

A ³¹P-specific pulse sequence is executed. A simple pulse-acquire sequence is common.

-

Key parameters include: pulse duration (to achieve a specific flip angle), interpulse delay (repetition time, TR), and number of acquisitions (scans) to be averaged.

-

Free induction decays (FIDs) are collected.[28] A sufficient number of FIDs are averaged to achieve an adequate signal-to-noise ratio (SNR).[27]

-

-

Data Processing:

-

The averaged FID is subjected to a Fourier Transform to convert the time-domain signal into a frequency-domain spectrum.

-

The spectrum is phased and baseline-corrected.

-

-

Quantification and Analysis:

-

The peaks corresponding to PCr, γ-ATP, α-ATP, β-ATP, and Pi are identified based on their chemical shifts.

-

The area under each peak is integrated. This area is proportional to the concentration of the metabolite.

-

Relative Quantification: Ratios of peak areas (e.g., PCr/ATP) are calculated. This is the most straightforward analysis.

-

Absolute Quantification: To determine absolute concentrations (e.g., in mM), the signal must be calibrated against a reference of known concentration. This can be an external standard (a phantom containing a known concentration of a phosphorus compound) or an internal standard (assuming a fixed concentration for a cellular metabolite, like ATP, which can be separately verified biochemically).[27][28]

-

Intracellular pH is calculated from the chemical shift difference between the Pi and PCr peaks.[27]

-

Conclusion

The transfer of phosphoryl groups, orchestrated primarily through the ATP-ADP cycle, is the fundamental mechanism of energy exchange in all known life. Inorganic phosphate and its protonated forms are not merely passive components but are actively involved in regulating metabolic pathways, driving reactions, and signaling cellular energy status. A thorough understanding of these core principles, supported by robust quantitative data and precise experimental methodologies, is indispensable for researchers in biology, medicine, and pharmacology who seek to unravel the complexities of cellular function and develop novel therapeutic interventions targeting metabolic and energetic pathways.

References

- 1. Cellular Bioenergetics: Adenosine Triphosphate and O2 | Basicmedical Key [basicmedicalkey.com]

- 2. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - MetwareBio [metwarebio.com]

- 3. fiveable.me [fiveable.me]

- 4. drinkharlo.com [drinkharlo.com]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. chem.uwec.edu [chem.uwec.edu]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. 05 Respiration, chemiosmosis and oxidative phosphorylation- old | Biological Principles [bioprinciples.biosci.gatech.edu]

- 9. Khan Academy [khanacademy.org]

- 10. The Mechanism of Oxidative Phosphorylation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. sciencecodons.com [sciencecodons.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. medschoolcoach.com [medschoolcoach.com]

- 14. Video: Chemiosmosis and ATP Synthesis [jove.com]

- 15. fiveable.me [fiveable.me]

- 16. Chemiosmosis - Wikipedia [en.wikipedia.org]

- 17. Understanding structure, function, and mutations in the mitochondrial ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. microbenotes.com [microbenotes.com]

- 19. The structure of ATP synthase, the universal protein that manufactures ATP | Molecular and Cell Biology [mcb.berkeley.edu]

- 20. ATP synthase - Wikipedia [en.wikipedia.org]

- 21. GTP Biology: Role, Applications & Research [baseclick.eu]

- 22. Guanosine triphosphate - Wikipedia [en.wikipedia.org]

- 23. youtube.com [youtube.com]

- 24. m.youtube.com [m.youtube.com]

- 25. quora.com [quora.com]

- 26. mcb.berkeley.edu [mcb.berkeley.edu]

- 27. journals.physiology.org [journals.physiology.org]

- 28. Human in vivo phosphate metabolite imaging with 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. Assessing tissue metabolism by phosphorous-31 magnetic resonance spectroscopy and imaging: a methodology review - Liu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]

- 32. researchgate.net [researchgate.net]

The Hygroscopic Nature of Potassium Dihydrogen Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of potassium dihydrogen phosphate (B84403) (KH₂PO₄), a critical parameter influencing its stability, storage, and application in research, pharmaceutical development, and other industries. This document details the underlying principles of hygroscopicity, methods for its determination, and key quantitative data to inform handling and formulation strategies.

Introduction to the Hygroscopicity of Potassium Dihydrogen Phosphate

Potassium dihydrogen phosphate (KDP), also known as monopotassium phosphate, is a highly water-soluble salt that exhibits hygroscopic behavior, meaning it has the ability to attract and absorb moisture from the surrounding atmosphere.[1][2] This characteristic is of paramount importance in the pharmaceutical industry, where KDP is utilized as a buffering agent and a source of phosphorus and potassium.[3] The uptake of water can significantly impact the physical and chemical stability of KDP, potentially leading to caking, deliquescence, and degradation of the final product. Understanding and quantifying the hygroscopic nature of KDP is therefore essential for defining appropriate storage conditions, packaging, and formulation processes.

Quantitative Hygroscopicity Data

The hygroscopicity of a substance is primarily characterized by its Critical Relative Humidity (CRH) and its moisture sorption isotherm. The CRH is the specific relative humidity at which a material begins to absorb a significant amount of moisture from the air.[2]

The moisture sorption isotherm provides a more detailed picture of the relationship between the equilibrium moisture content of a material and the water activity (or relative humidity) at a constant temperature. For a crystalline solid like KDP, a sigmoidal (Type II) isotherm is expected. The following table presents a representative moisture sorption isotherm for a crystalline solid like KDP, illustrating the expected moisture uptake at various relative humidity levels at 25°C.

| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) | Hygroscopicity Classification |

| 10 | < 0.1 | Non-hygroscopic |

| 20 | < 0.1 | Non-hygroscopic |

| 30 | 0.1 | Non-hygroscopic |

| 40 | 0.15 | Slightly hygroscopic |

| 50 | 0.2 | Slightly hygroscopic |

| 60 | 0.5 | Slightly hygroscopic |

| 70 | 1.0 | Slightly hygroscopic |

| 80 | 2.5 | Hygroscopic |

| 90 | > 5.0 | Very hygroscopic |

Hygroscopicity classification based on the European Pharmacopoeia guidelines after 24 hours of exposure at 25°C and 80% RH.[4][5]

Experimental Protocols for Hygroscopicity Determination

The hygroscopic properties of potassium dihydrogen phosphate can be determined using several established methods. The following sections provide detailed protocols for two common approaches.

Gravimetric Sorption Analysis (GSA)

Gravimetric Sorption Analysis is a highly sensitive method that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.

Methodology:

-

Sample Preparation: A small amount of the KDP sample (typically 5-15 mg) is accurately weighed and placed into the sample pan of the gravimetric sorption analyzer.

-

Initial Equilibration: The sample is first equilibrated at a standard condition, for example, 25°C and 40% relative humidity (RH), until a stable weight is achieved.

-

Adsorption Phase: The relative humidity is then incrementally increased in a stepwise manner (e.g., in 10% RH steps from 40% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates, signifying no further moisture uptake. The mass of the sample is recorded at each equilibrium point.

-

Desorption Phase: Following the adsorption phase, the relative humidity is incrementally decreased in a similar stepwise manner (e.g., from 90% RH back to 0% RH). The equilibrium mass is recorded at each step to observe the release of moisture.

-

Data Analysis: The change in mass at each relative humidity step is used to calculate the percentage of moisture absorbed or desorbed. This data is then plotted to generate a moisture sorption isotherm.

Gravimetric Sorption Analysis Workflow

Desiccator Method (Static Method)

This method, often aligned with the European Pharmacopoeia guidelines, utilizes saturated salt solutions to create environments of known relative humidity.

Methodology:

-

Preparation of Humidity Chambers: A series of desiccators are prepared, each containing a saturated solution of a specific salt to maintain a constant relative humidity. For example, a saturated solution of ammonium (B1175870) chloride maintains approximately 80% RH at 25°C.

-

Sample Preparation: An accurately weighed sample of KDP (e.g., 1.0 g) is placed in a pre-weighed container (e.g., a watch glass or petri dish).

-

Exposure: The container with the sample is placed in a desiccator with the desired relative humidity. The desiccator is then sealed and stored at a constant temperature (e.g., 25°C).

-

Equilibration and Measurement: The sample is periodically weighed until a constant mass is achieved, indicating that equilibrium has been reached. For classification purposes, a 24-hour exposure period is often used.

-

Calculation: The percentage of moisture uptake is calculated based on the initial and final mass of the sample.

Desiccator Method Workflow

Factors Influencing the Hygroscopicity of KDP

Several factors can influence the hygroscopic behavior of potassium dihydrogen phosphate. Understanding these factors is crucial for controlling its stability.

References

A Comprehensive Technical Guide to Dihydrogen Phosphate and its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dihydrogen phosphate (B84403), its various synonyms used in scientific literature, and its applications in research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering detailed experimental protocols, quantitative data, and visual representations of its role in biological pathways.

Nomenclature and Synonyms of Dihydrogen Phosphate

The term "dihydrogen phosphate" refers to the inorganic anion with the chemical formula [H₂PO₄]⁻. In scientific literature, a variety of synonyms and alternative names are used, which can sometimes lead to confusion. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous scientific communication.

The International Union of Pure and Applied Chemistry (IUPAC) name for the [H₂PO₄]⁻ anion is dihydrogenphosphate .[1] Other systematic names include dihydrogentetraoxophosphate(V) and dihydroxidodioxidophosphate(1-) .[1]

Commonly, the anion is referred to simply as dihydrogen phosphate . When forming salts with cations, the naming convention changes. For instance, NaH₂PO₄ is known as sodium dihydrogen phosphate .[2] This compound, and its hydrated forms, are also frequently referred to as monosodium phosphate , sodium phosphate monobasic , or monosodium dihydrogen orthophosphate .[2][3][4] Similarly, KH₂PO₄ is known as potassium dihydrogen phosphate or monopotassium phosphate .

In a broader context, dihydrogen phosphate is a type of phosphate .[5][6] The term orthophosphate is also used to specifically denote the PO₄³⁻ anion and its protonated forms, including dihydrogen phosphate.[5] In some older literature, the term biphosphate might be encountered, analogous to bicarbonate, but this is not a currently recommended name.[7]

Here is a summary of common synonyms for dihydrogen phosphate and its salts:

| Name | Context/Notes |

| Dihydrogenphosphate | IUPAC name for the [H₂PO₄]⁻ anion.[1][8] |

| Dihydrogen phosphate | The most common name for the [H₂PO₄]⁻ anion.[8][9] |

| Monobasic phosphate | Refers to salts of phosphoric acid where one proton has been replaced.[10] |

| Primary phosphate | Another term indicating the first dissociation product of phosphoric acid. |

| Sodium dihydrogen phosphate | The name for the salt NaH₂PO₄.[2] |

| Monosodium phosphate | A widely used synonym for NaH₂PO₄.[4][10] |

| Sodium phosphate, monobasic | Another common synonym for NaH₂PO₄.[3][10] |

| Potassium dihydrogen phosphate | The name for the salt KH₂PO₄. |

| Monopotassium phosphate | A common synonym for KH₂PO₄. |

| Acid calcium phosphate | A name for Ca(H₂PO₄)₂.[11] |

| Monocalcium phosphate | A common synonym for Ca(H₂PO₄)₂.[11] |

Quantitative Data

This section presents quantitative data related to dihydrogen phosphate and its derivatives, compiled from various scientific studies.

Table 1: Physicochemical Properties of Phosphoric Acid

The dihydrogen phosphate ion is the first conjugate base of phosphoric acid (H₃PO₄). The pKa values of phosphoric acid are crucial for understanding its buffering capacity.

| Dissociation Step | Equilibrium | pKa (at 25 °C) |

| First | H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | 2.15 |

| Second | H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | 7.20 |

| Third | HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | 12.35 |

Data sourced from various chemical reference materials.

Table 2: In Vitro Cytotoxicity of a Dihydrogen Phosphate Derivative

The following table summarizes the 50% inhibitory concentration (IC50) values of 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) on different cell lines after 24 hours of treatment.

| Cell Line | Cell Type | IC50 (mM) |

| L929 | Murine Fibroblast (Normal) | 54.9 |

| EAT | Ehrlich Ascitic Tumor (Cancer) | 45.6 |

Data from "2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) Associated with Cell Metabolism-Modulating Drugs Presents a Synergistic and Pro-Apoptotic Effect in an In Vitro Model of the Ascitic Ehrlich Tumor".[12]

Table 3: Effect of Potassium Dihydrogen Phosphate on Plant Growth

This table shows the impact of pure potassium dihydrogen phosphate (KH₂PO₄) and a granulated form with microcrystalline cellulose (B213188) (PDP with MC) on the growth of winter wheat.

| Treatment | Leaf Length (cm) | Green Mass (g) | Ash Mass (g) |

| Control (No Fertilizer) | - | - | - |

| Pure KH₂PO₄ | 29.63 | 0.471 | 0.015 |

| Granular PDP with MC | 31.20 | 0.763 | 0.019 |

Data from "Properties of potassium dihydrogen phosphate and its effects on plants and soil".[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving dihydrogen phosphate.

Preparation of a 0.1 M Sodium Dihydrogen Phosphate Buffer (pH 7.2)

This protocol describes the preparation of a common phosphate buffer using sodium dihydrogen phosphate and its conjugate base, disodium (B8443419) hydrogen phosphate.

Materials:

-

Sodium dihydrogen phosphate (monohydrate, NaH₂PO₄·H₂O; MW = 137.99 g/mol )

-

Disodium hydrogen phosphate (anhydrous, Na₂HPO₄; MW = 141.96 g/mol )

-

Distilled or deionized water

-

pH meter

-

Volumetric flasks (1 L)

-

Glass beakers

-

Stir plate and stir bar

-

Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) solutions for pH adjustment (0.1 M)

Procedure:

-

Prepare Stock Solutions:

-

0.2 M Sodium Dihydrogen Phosphate Solution: Dissolve 27.6 g of NaH₂PO₄·H₂O in distilled water and bring the final volume to 1 L in a volumetric flask.

-

0.2 M Disodium Hydrogen Phosphate Solution: Dissolve 28.4 g of Na₂HPO₄ in distilled water and bring the final volume to 1 L in a volumetric flask.

-

-

Mix the Buffer:

-

To prepare 1 L of 0.1 M phosphate buffer, mix the stock solutions in the following ratio to achieve a pH of approximately 7.2. The precise volumes may need slight adjustment based on the calibration of the pH meter.

-

190 mL of 0.2 M Sodium Dihydrogen Phosphate Solution

-

810 mL of 0.2 M Disodium Hydrogen Phosphate Solution

-

-

-

Adjust the pH:

-

Place the mixed solution on a stir plate and immerse a calibrated pH electrode.

-

Slowly add 0.1 M HCl to decrease the pH or 0.1 M NaOH to increase the pH until the desired pH of 7.2 is reached.

-

-

Final Volume Adjustment:

-

Transfer the pH-adjusted buffer solution to a 1 L volumetric flask and add distilled water to the mark.

-

-

Storage:

-

Store the buffer solution at 4°C. For long-term storage, sterile filtration is recommended to prevent microbial growth.

-

Spectrophotometric Quantification of Dihydrogen Phosphate

This protocol outlines a common method for determining the concentration of phosphate in a sample using the molybdenum blue method. This method is based on the reaction of orthophosphate with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex, which is then reduced by ascorbic acid to a intensely colored molybdenum blue complex. The absorbance of this complex is proportional to the phosphate concentration.

Materials:

-

Potassium dihydrogen phosphate (KH₂PO₄) for standard solutions

-

Ammonium molybdate solution

-

Sulfuric acid solution

-

Ascorbic acid solution

-

Potassium antimonyl tartrate solution

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Test tubes

Procedure:

-

Preparation of Reagents:

-

Standard Phosphate Solution (50 mg/L P): Dissolve 0.2197 g of anhydrous KH₂PO₄ in distilled water and dilute to 1 L. From this stock, prepare a series of working standards by dilution.

-

Sulfuric Acid (5N): Carefully add 70 mL of concentrated H₂SO₄ to 500 mL of distilled water. Cool and dilute to 1 L.

-

Ammonium Molybdate Solution: Dissolve 20 g of (NH₄)₆Mo₇O₂₄·4H₂O in 500 mL of distilled water.

-

Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of distilled water. This solution should be prepared fresh.

-

Potassium Antimonyl Tartrate Solution: Dissolve 0.2743 g of K(SbO)C₄H₄O₆·½H₂O in 100 mL of distilled water.

-